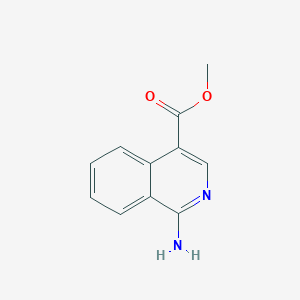

Methyl 1-aminoisoquinoline-4-carboxylate

Descripción

Methyl 1-aminoisoquinoline-4-carboxylate (C₁₁H₁₀N₂O₂) is an isoquinoline derivative characterized by an amino group at position 1 and a methyl ester at position 2. Its molecular weight is approximately 202.21 g/mol, with a predicted density of 1.288 g/cm³ and a boiling point of ~363.8°C .

Propiedades

IUPAC Name |

methyl 1-aminoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBWULGPNXZOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminoisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method includes the reaction of isoquinoline with methyl chloroformate and ammonia under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of methyl 1-aminoisoquinoline-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-aminoisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-aminoisoquinoline-4-carboxylate serves as a scaffold for developing new pharmaceutical agents. Its structural features allow for interactions with biological macromolecules, making it a candidate for therapeutic applications. Research indicates that derivatives of this compound may exhibit:

- Anticancer Activity : Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to methyl 1-aminoisoquinoline-4-carboxylate have shown promise in targeting specific cancer pathways.

- Neuroprotective Effects : Some studies suggest that this compound could potentially protect against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Case Study: Anticancer Activity

A study demonstrated that methyl 1-aminoisoquinoline-4-carboxylate derivatives inhibited the growth of various cancer cell lines, highlighting their potential as lead compounds in drug development. The mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis.

Organic Synthesis

The compound is also significant in organic synthesis due to its reactivity and ability to undergo various transformations. Synthetic routes have been established for preparing methyl 1-aminoisoquinoline-4-carboxylate, allowing chemists to create diverse derivatives with tailored properties.

Synthetic Methods

Common methods for synthesizing this compound include:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts allows for selective reactions that can produce high yields of methyl 1-aminoisoquinoline-4-carboxylate from simpler precursors .

- One-Pot Reactions : Recent advancements have introduced one-pot reactions that simplify the synthesis process while maintaining high efficiency and purity of the final product .

Material Science

In material science, methyl 1-aminoisoquinoline-4-carboxylate has been explored for its potential in developing optoelectronic materials. Its derivatives have been incorporated into organic light-emitting diodes (OLEDs) and phosphorescent materials due to their unique luminescent properties.

Case Study: Organic Light-Emitting Diodes

Research has shown that incorporating isoquinoline derivatives into OLEDs can enhance their performance by improving charge transport and light emission efficiency. The development of these materials is crucial for advancing display technologies and bioimaging applications .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of methyl 1-aminoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Variations

Methyl 2-Acetamidoquinoline-6-Carboxylate (C₁₃H₁₂N₂O₃)

- Key Differences: Replaces the amino group with an acetamido moiety at position 2. The methyl ester is positioned at C6 instead of C3.

- Impact: Higher molecular weight (244.25 g/mol) due to the acetamido group . Reduced hydrogen-bonding capacity compared to the primary amino group in the target compound.

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (C₂₂H₁₈ClN₃O)

- Key Differences :

- Substituted with a chlorophenyl group at C2 and a methoxyphenyl group at C3.

- Lacks an ester group.

- Impact: Significantly higher molecular weight (375.85 g/mol) and melting point (223–225°C) due to bulky aryl substituents . Enhanced lipophilicity, likely reducing aqueous solubility compared to the target compound.

Structural Isomers and Saturated Analogs

Ethyl 4-Methyl-1,3-Dioxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylate (C₁₃H₁₅NO₄)

- Key Differences: Features a saturated tetrahydroisoquinoline core with dioxo groups at C1 and C3. Contains an ethyl ester instead of a methyl ester.

- Crystal structure resolved via X-ray diffraction, highlighting conformational rigidity .

Methyl 3-Aminoisoquinoline-4-Carboxylate (C₁₁H₁₀N₂O₂)

- Key Differences: Amino group at position 3 instead of position 1.

- Impact: Altered electronic distribution: The 3-amino isomer may exhibit different reactivity in electrophilic substitution reactions . Similar molecular weight (202.21 g/mol) but distinct predicted pKa (2.99 ± 0.31) due to positional effects .

Methyl 2-(4-Aminophenyl)-1-Oxo-7-(2-Pyridylmethoxy)-4-(3,4,5-Trimethoxyphenyl)Isoquinoline-3-Carboxylate

- Key Differences: Complex substituents: pyridylmethoxy, trimethoxyphenyl, and 4-aminophenyl groups.

- Impact :

Actividad Biológica

Methyl 1-aminoisoquinoline-4-carboxylate (MAIQ-4) is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

Methyl 1-aminoisoquinoline-4-carboxylate is characterized by its unique molecular structure, which includes an isoquinoline ring with an amino group at the 1-position and a carboxylate group at the 4-position. Its molecular formula is , indicating the presence of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This specific structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The mechanism of action of MAIQ-4 involves its interaction with various biological macromolecules. It has been shown to bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

Anticancer Properties

Research indicates that MAIQ-4 exhibits significant cytotoxic activity against various cancer cell lines. In a study evaluating the cytotoxic effects of different aminoisoquinoline derivatives, MAIQ-4 demonstrated moderate to high cytotoxicity with IC50 values ranging from 0.58 to 15.43 μM across different cell lines . The compound's effectiveness appears to be influenced by its structural characteristics, particularly the positioning of functional groups.

Antimicrobial Activity

MAIQ-4 has also been studied for its antimicrobial properties. Compounds within the isoquinoline family are known for their diverse biological activities, including antibacterial and antifungal effects. Preliminary data suggest that MAIQ-4 may possess similar antimicrobial capabilities, although specific studies on its efficacy are still limited.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MAIQ-4, a comparison with related compounds is essential:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 4-aminoisoquinoline-6-carboxylate | Contains an amino group at position 4 | Exhibits different reactivity patterns due to amino positioning |

| Isoquinoline | Basic structure without additional functional groups | Known for broader biological activities but less specificity |

| Methyl 1-aminoquinoline-4-carboxylate | Contains an amino group and carboxyl group | Lacks specific positioning compared to MAIQ-4 |

MAIQ-4's specific combination of functional groups enhances its biological activity compared to similar compounds, allowing it to serve as a versatile scaffold in drug discovery efforts .

Study on Antineoplastic Activity

A notable study investigated the antineoplastic activity of MAIQ-1 (a related compound) against murine neoplasms such as Sarcoma 180 and B16 melanoma. The findings indicated that MAIQ-1 required only 0.06 μM for 50% inhibition of ribonucleoside diphosphate reductase, suggesting potent enzyme inhibitory properties that could be relevant for MAIQ-4 as well .

In Vivo Metabolism Studies

In vivo metabolism studies have shown that related compounds exhibit slow excretion rates in animal models. For example, MAIQ-1's cumulative urinary excretion was only 35% within 48 hours after administration . Such metabolic profiles are crucial for understanding the pharmacokinetics of MAIQ-4 and its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.